molecular formula C13H11N3O2 B12908870 6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one CAS No. 849201-24-7

6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one

Cat. No.: B12908870
CAS No.: 849201-24-7
M. Wt: 241.24 g/mol
InChI Key: FTWGPYOIFVZQAS-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one (CAS 849201-24-7) is a chemical compound with the molecular formula C13H11N3O2 and a molecular weight of 241.25 g/mol . This imidazopyrazinone scaffold is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the imidazo[1,5-a]pyrazin-8(7H)-one core have been identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), making them valuable tools for investigating pathways related to cognitive function, neurodegenerative diseases, and psychiatric disorders . The specific 3-methoxyphenyl substitution at the 6-position contributes to the compound's structural diversity and can influence its biological activity and physicochemical properties. A novel synthetic approach for constructing this class of molecules starts from Meldrum's acid, utilizing amino esters as a chiral pool and featuring a mild intramolecular cyclization to form the pyrazine ring, which is amenable to parallel synthesis for creating diverse compound libraries . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety and Handling: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

849201-24-7

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

6-(3-methoxyphenyl)-7H-imidazo[1,5-a]pyrazin-8-one

InChI

InChI=1S/C13H11N3O2/c1-18-10-4-2-3-9(5-10)11-7-16-8-14-6-12(16)13(17)15-11/h2-8H,1H3,(H,15,17)

InChI Key

FTWGPYOIFVZQAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=NC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Substitution Reactions

Substitution reactions, particularly at the 6-position, are common for imidazo[1,5-a]pyrazin-8(7H)-ones. These reactions often involve nucleophilic aromatic substitution (SNAr) with phenols in the presence of bases like Cs2CO3 at high temperatures .

Biological Activities

Imidazo[1,5-a]pyrazin-8(7H)-ones have shown potential as inhibitors of phosphodiesterase enzymes, particularly PDE1B, with selectivity over other isoforms . Their ability to modulate biological pathways suggests a promising area for further research.

Spectroscopic and Analytical Data

Data Table: General Spectroscopic Data for Imidazo[1,5-a]pyrazin-8(7H)-ones

Spectroscopic MethodTypical Peaks/Signals
1H NMR Aromatic protons (7.0-8.5 ppm), methoxy protons (3.5-4.0 ppm)
13C NMR Aromatic carbons (110-140 ppm), methoxy carbon (55-60 ppm)
IR C=N, C=O stretching (1600-1700 cm^-1)
MS Molecular ion peak corresponding to the molecular formula

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that imidazo[1,5-a]pyrazine derivatives exhibit promising anticancer properties. A study demonstrated that 6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one showed inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action is thought to involve the induction of apoptosis in malignant cells, which is crucial for cancer treatment strategies .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives of imidazo[1,5-a]pyrazine possess significant antibacterial and antifungal properties. The presence of the methoxyphenyl group enhances the compound's interaction with microbial targets, making it a candidate for developing new antimicrobial agents .

Material Science

Polymer Composites
In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research shows that adding this compound to polymers can improve their resistance to thermal degradation, making them suitable for high-performance applications in various industries such as aerospace and automotive .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Insights
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against bacteria and fungi
Material SciencePolymer CompositesEnhances thermal stability and mechanical properties

Case Studies

Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized various imidazo[1,5-a]pyrazine derivatives, including this compound. The compound was tested against several human cancer cell lines (e.g., breast and lung cancer). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to existing treatments .

Case Study 2: Material Enhancement
Another study focused on the incorporation of this compound into polyvinyl chloride (PVC). The modified PVC exhibited improved thermal stability and reduced flammability compared to unmodified PVC. This enhancement is attributed to the compound's ability to act as a thermal stabilizer during processing and application .

Mechanism of Action

Biological Activity

6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound notable for its unique imidazo[1,5-a]pyrazine core structure, which is substituted with a methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antiviral agent.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N3OC_{13}H_{11}N_3O. The presence of nitrogen and oxygen heteroatoms contributes to its diverse chemical reactivity. The methoxy group at the ortho position relative to the nitrogen atom may influence its interaction with biological targets, enhancing its activity compared to other derivatives lacking this substituent .

Synthesis Methodologies

Several synthetic routes have been developed for the preparation of this compound. A notable method involves the reaction of mesoionic 1,3-oxazolium-5-olates with TosMIC under specific conditions to yield high-purity products . The efficiency of these methods is crucial for scaling up production for biological evaluations.

Anticancer Activity

Research indicates that compounds within the imidazo[1,5-a]pyrazine class exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines:

Compound Cell Line IC50 (µM)
This compoundMCF7 (Breast Cancer)TBD
HCT116 (Colorectal Cancer)TBD
K562 (Chronic Myelogenous Leukemia)TBD

The specific IC50 values for this compound are still under investigation but are expected to be competitive with known inhibitors .

The mechanism of action for this compound may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Compounds that inhibit CDK9 have shown significant potential in reducing tumor growth through modulation of transcriptional processes .

Antiviral Activity

In addition to anticancer properties, there is emerging evidence suggesting that imidazo[1,5-a]pyrazine derivatives may possess antiviral activity. This is particularly relevant in the context of enhancing immune responses against viral infections by inhibiting specific pathways involved in viral replication .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of imidazo[1,5-a]pyrazine derivatives as ENPP1 inhibitors, which play a role in modulating immune responses. For example:

  • Study on Compound 7 : This compound demonstrated substantial inhibitory activity against ENPP1 with an IC50 value as low as 9.68 nM and enhanced antitumor efficacy when combined with anti-PD-1 antibodies .

Q & A

Q. Basic Characterization

  • HRMS (ESI) : Confirms molecular weight (e.g., [M + H]+ calcd for C13H11N5O: 254.1042; found: 254.1039) and fragmentation patterns .
  • 1H/13C NMR : Signals at δ 7.15–7.59 ppm (pyrazinone protons) and δ 158–168 ppm (carbonyl carbons) verify core structure .
  • IR spectroscopy : Bands at 1683 cm⁻¹ (C=O stretch) and 1508 cm⁻¹ (aromatic C–C) confirm functional groups .

Q. Advanced Analysis

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to correlate with biological activity .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral substituents .

What in vitro assays are suitable for initial pharmacological evaluation of this compound?

Q. Basic Screening

  • Acetylcholinesterase inhibition : Use Ellman’s assay to measure IC50 values, as demonstrated for imidazo[1,2-a]pyrazin-8(7H)-one derivatives (IC50 = 0.5–10 µM) .
  • Antioxidant activity : DPPH radical scavenging assays assess ROS modulation potential .
  • Bioluminescence imaging : Evaluate compatibility with luciferase systems, as seen in furimazine analogs .

Q. Advanced Mechanistic Studies

  • Enzyme kinetics : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
  • Cellular uptake : Fluorescence tagging (e.g., nitroimidazole derivatives) tracks intracellular localization .

How can conflicting data regarding the biological activity of imidazo[1,5-a]pyrazinone derivatives be resolved?

Q. Basic Troubleshooting

  • Purity verification : Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Dose-response curves : Confirm reproducibility across multiple assays (e.g., antitubercular IC50 variations resolved via MIC testing) .

Q. Advanced Approaches

  • Proteomics profiling : Identify off-target interactions using affinity chromatography or pull-down assays .
  • Structural analogs : Compare activity trends to isolate substituent-specific effects (e.g., methoxy vs. nitro groups) .

What strategies are effective for designing derivatives to enhance target selectivity and reduce off-target effects?

Q. Basic SAR Insights

  • Position 3 substitutions : Electron-withdrawing groups (e.g., nitro) improve PDE9 inhibition but may increase cytotoxicity .
  • Position 7 modifications : Aryl/benzyl groups enhance blood-brain barrier penetration, critical for neuroactive agents .

Q. Advanced Design

  • Scaffold hopping : Replace imidazo[1,5-a]pyrazinone with triazolo[4,3-a]pyrazin-8(7H)-one to modulate kinase selectivity .
  • Prodrug strategies : Esterification of hydroxyl groups improves solubility and reduces hepatic clearance .

What considerations are critical when scaling up the synthesis from milligram to gram scale?

Q. Basic Process Optimization

  • Solvent volume reduction : Transition from batch to flow chemistry minimizes waste, as shown in sulfonylation steps .
  • Catalyst recycling : Recover copper catalysts via filtration to reduce costs .

Q. Advanced Challenges

  • Exothermic reactions : Use jacketed reactors to control temperature during exothermic steps (e.g., MsCl additions) .
  • Crystallization control : Seed crystals and slow cooling avoid amorphous byproducts, critical for high-purity batches .

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